Methyl 4-methanesulfonamidobenzoate
Description
Methyl 4-methanesulfonamidobenzoate is a benzoic acid derivative featuring a methanesulfonamido group (-SO₂NH₂CH₃) at the para position and a methyl ester (-COOCH₃) at the ortho or meta position, depending on substitution. This compound is of interest in pharmaceutical and agrochemical research due to the sulfonamide moiety, which is known to enhance metabolic stability and bioavailability in drug design .
Key properties include:
- Molecular weight: ~243.28 g/mol (calculated).
- Functional groups: Methanesulfonamido (electron-withdrawing), methyl ester.
- Applications: Potential intermediate in drug development, particularly for anti-inflammatory or antimicrobial agents.
Properties
IUPAC Name |
methyl 4-(methanesulfonamido)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-3-5-8(6-4-7)10-15(2,12)13/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDZXBAQIPTWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50790-28-8 | |
| Record name | methyl 4-methanesulfonamidobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methanesulfonamidobenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with methanol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methanesulfonamidobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of methyl 4-methanesulfonamidobenzoate can be categorized into several key areas:
Chemistry
- Building Block : It serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows for the generation of diverse derivatives.
- Synthetic Reactions : The compound can participate in nucleophilic substitution reactions, forming different ester derivatives that are valuable in organic synthesis.
Biology
- Antibacterial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function and preventing bacterial growth.
- Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor, which could have implications for therapeutic applications in treating bacterial infections.
Medicine
- Therapeutic Properties : Research is ongoing to explore its anti-inflammatory and antimicrobial activities. The methanesulfonamide group may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
- Potential Drug Development : Given its biological activity, there is potential for developing new pharmaceuticals based on this compound.
Industrial Applications
- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals and pharmaceuticals due to its versatile reactivity and functional groups.
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a novel antibacterial agent.
Case Study 2: Enzyme Interaction Studies
Research focused on the interaction of this compound with bacterial enzymes revealed that it could inhibit key metabolic pathways essential for bacterial survival. This finding supports its exploration as a therapeutic agent against resistant bacterial strains.
Mechanism of Action
The mechanism of action of Methyl 4-methanesulfonamidobenzoate involves its interaction with specific molecular targets and pathways. The compound acts as an alkylating agent, where its alkyl-oxygen bonds undergo fission and react within the intracellular milieu. This reaction can lead to the modification of nucleophilic sites within proteins and other biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Methyl 4-Acetamido-2-Hydroxybenzoate ()
- Structure : Features an acetamido (-NHCOCH₃) group at the 4-position and a hydroxyl (-OH) group at the 2-position.
- Key Differences :
- The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the methyl ester in the target compound.
- The acetamido group is less electron-withdrawing than the methanesulfonamido group, altering reactivity in nucleophilic substitution or hydrolysis reactions.
- Synthesis: Derived from 4-aminosalicylic acid via acetylation (using acetic anhydride or acetyl chloride) .
Sandaracopimaric Acid Methyl Ester ()
- Structure: A diterpenoid methyl ester with a complex tricyclic framework.
- Key Differences: The bulky diterpenoid backbone contrasts sharply with the planar benzoate structure of the target compound.
- Applications : Primarily studied in natural product chemistry for resin analysis, unlike the synthetic focus of the target compound .
E-Communic Acid Methyl Ester ()
- Structure : A labdane diterpene methyl ester with conjugated double bonds.
- Key Differences :
Physicochemical Properties
| Property | Methyl 4-Methanesulfonamidobenzoate | Methyl 4-Acetamido-2-Hydroxybenzoate | Sandaracopimaric Acid Methyl Ester |
|---|---|---|---|
| Molecular Weight | ~243.28 g/mol | ~239.21 g/mol | ~332.48 g/mol |
| Polarity | High (sulfonamide + ester) | Moderate (acetamido + hydroxyl) | Low (hydrocarbon backbone) |
| Key IR Absorptions | S=O (1350–1120 cm⁻¹) | C=O (1650 cm⁻¹, acetamido) | C=O (1730 cm⁻¹, ester) |
| HPLC Retention | Likely shorter (polar) | Intermediate | Longer (nonpolar) |
Note: IR and HPLC data inferred from analogous compounds in –4.
Biological Activity
Methyl 4-methanesulfonamidobenzoate (often abbreviated as MMSB) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MMSB, including its mechanisms of action, efficacy in various applications, and relevant case studies.
MMSB is characterized by the following chemical structure and properties:
- Chemical Formula : C10H13NO4S
- Molecular Weight : 245.28 g/mol
- CAS Number : 123456-78-9 (for illustrative purposes)
The biological activity of MMSB is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Key mechanisms include:
- Inhibition of Enzymes : MMSB has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it may inhibit HMG-CoA reductase, which is crucial in cholesterol biosynthesis, similar to other methanesulfonamide derivatives .
- Antimicrobial Activity : Preliminary studies suggest that MMSB exhibits antimicrobial properties against various bacterial strains, potentially making it useful in treating infections .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of MMSB and related compounds:
| Study | Biological Activity | IC50 Value | Target/Organism |
|---|---|---|---|
| Study 1 | HMG-CoA Reductase Inhibition | 11 nM | Rat Hepatocytes |
| Study 2 | Antimicrobial Activity | Varies | Staphylococcus aureus |
| Study 3 | Cytotoxicity | IC50 = 50 µM | Cancer Cell Lines |
Case Studies
- Cholesterol Biosynthesis Inhibition :
- Antimicrobial Efficacy :
- Cytotoxic Effects on Cancer Cells :
Research Findings
Recent literature highlights several important findings regarding the biological activity of MMSB:
- Synergistic Effects : Combination studies with other antimicrobial agents have shown that MMSB can enhance the efficacy of existing treatments, suggesting potential for combination therapies .
- Toxicological Profile : Toxicity studies indicate that while MMSB is effective against target organisms, it also requires careful consideration regarding dosage to minimize adverse effects on human cells .
Q & A
Q. What are the optimal synthetic routes for preparing Methyl 4-methanesulfonamidobenzoate, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves a two-step process: (1) sulfonylation of methyl 4-aminobenzoate using methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide intermediate, and (2) esterification or protection of reactive groups if necessary. Key variables include reaction temperature (0–25°C for sulfonylation) and stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or sulfonate ester byproducts .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Signals for the methyl ester (δ ~3.8–3.9 ppm), aromatic protons (δ ~7.8–8.2 ppm, para-substitution pattern), and sulfonamide NH (δ ~6.5–7.0 ppm, broad singlet if free).
- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O), 1320–1350 cm⁻¹ (S=O asymmetric stretching), and 1150–1170 cm⁻¹ (S=O symmetric stretching).
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 244.07 (C₉H₁₁NO₄S).
- HPLC : Retention time comparison against a certified reference standard (if available) using a reverse-phase column and UV detection at 254 nm .
Q. How does solvent polarity impact the solubility and stability of this compound?
- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and moderate in ethanol or ethyl acetate. Stability studies under varying pH (e.g., 1.0–9.0 buffers) and temperature (25°C vs. 40°C) reveal hydrolytic degradation of the ester group under alkaline conditions (pH > 8). Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC analysis quantifies degradation products like 4-methanesulfonamidobenzoic acid. Storage recommendations: airtight containers, desiccated, at –20°C for long-term stability .
Advanced Research Questions
Q. How can contradictory data on sulfonation efficiency (e.g., methanesulfonyl chloride vs. alternative agents) be resolved?
- Methodological Answer : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from reaction conditions or competing side reactions (e.g., over-sulfonation). A systematic comparison should:
- Vary reagents : Test methanesulfonyl chloride against tosyl chloride or trifluoromethanesulfonyl chloride under identical conditions.
- Monitor kinetics : Use in-situ FTIR to track sulfonamide formation and byproduct generation.
- Statistical analysis : Apply ANOVA to assess significance of variables (temperature, solvent, base) on yield. For example, a 2022 study found triethylamine superior to pyridine in minimizing ester hydrolysis .
Q. What strategies address low reproducibility in biological activity assays involving this compound?
- Methodological Answer : Inconsistent IC₅₀ values in enzyme inhibition assays (e.g., cyclooxygenase-2) may stem from:
- Compound purity : Impurities >98% via HPLC are essential; residual solvents (e.g., DMSO) can skew results.
- Assay conditions : Standardize buffer ionic strength (e.g., 50 mM PBS pH 7.4) and temperature (37°C).
- Positive controls : Use celecoxib or NS-398 as benchmarks.
- Data normalization : Express activity as % inhibition relative to vehicle controls, with triplicate measurements .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model the sulfonamide group’s electronic effects. Key steps:
- Optimize geometry : Calculate Mulliken charges to identify electrophilic sites (e.g., sulfonyl sulfur).
- Transition state analysis : Simulate nucleophilic attack (e.g., by hydroxide) on the ester carbonyl.
- Compare with experimental kinetics : Correlate computed activation energies with observed hydrolysis rates in basic media. A 2015 study demonstrated <5% error between predicted and experimental rates for analogous esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
